2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione

Übersicht

Beschreibung

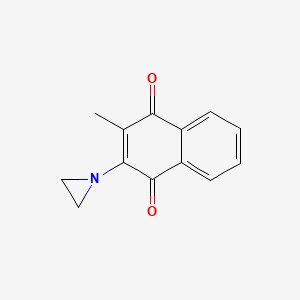

2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is a compound that features an aziridine ring attached to a naphthalene core. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. The naphthalene core is a polycyclic aromatic hydrocarbon, which is a common structural motif in many organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione can be achieved through several methods:

Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring.

Nitrene Addition: Nitrenes can be generated in situ from organic azides or other precursors and added to alkenes to form aziridines.

From Alkenes Using DPH: Treating alkenes with O-(2,4-dinitrophenyl)hydroxylamine (DPH) in the presence of rhodium catalysts can yield aziridines.

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the conversion of amino alcohols to sulfate esters followed by base-induced sulfate elimination .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione undergoes various types of chemical reactions:

Ring-Opening Reactions: Due to the ring strain in the aziridine ring, it readily undergoes ring-opening reactions with nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene core.

Substitution Reactions: The aziridine ring can be substituted by various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles for ring-opening reactions include amines, alcohols, and thiols.

Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can yield amino derivatives, while oxidation reactions can produce quinones .

Wissenschaftliche Forschungsanwendungen

Overview

2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is a synthetic compound characterized by the presence of an aziridine ring and a naphthalene backbone. This unique structure imparts a variety of applications across different fields, including chemistry, biology, and medicine. The compound's high reactivity, due to the strain in the aziridine ring, makes it particularly valuable for research and industrial purposes.

Chemistry

This compound serves as a building block in organic synthesis. Its aziridine ring is highly reactive and can be utilized to create more complex molecules through various chemical reactions:

- Ring-opening reactions with nucleophiles.

- Oxidation and reduction reactions , modifying the oxidation state of the naphthalene core.

- Substitution reactions , allowing for the introduction of different functional groups.

Biology

In biological research, this compound is instrumental in studying enzyme mechanisms and protein interactions. Its ability to form covalent bonds with biological molecules can disrupt normal functions, providing insights into biochemical pathways.

Medicine

The potential anticancer properties of aziridine-containing compounds have led to investigations into their use in cancer therapy. The compound can alkylate DNA, which is a mechanism employed by several chemotherapeutic agents. Its reactivity allows for targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing damage to healthy tissues.

Industrial Applications

The compound is also utilized in the production of polymers and coatings due to its capacity to undergo polymerization reactions. This application is particularly relevant in the development of materials with specific mechanical and chemical properties.

Wirkmechanismus

The mechanism by which 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione exerts its effects involves the ring strain of the aziridine ring, which makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function . The naphthalene core can also participate in redox reactions, further contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mitomycin C: An aziridine-containing chemotherapeutic agent used for its antitumor activity.

Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridines.

Uniqueness

2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is unique due to the combination of the aziridine ring and the naphthalene core, which imparts both high reactivity and stability. This combination makes it a versatile compound for various applications in chemistry, biology, and industry .

Biologische Aktivität

Overview

2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is a synthetic compound characterized by its aziridine ring and naphthalene backbone. Its unique structure contributes to its potential biological activity, particularly in the field of medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 213.23 g/mol .

Chemical Structure

The compound features:

- Aziridine Ring : A three-membered nitrogen-containing heterocycle known for its significant ring strain, which enhances its reactivity.

- Naphthalene Core : A polycyclic aromatic hydrocarbon that is a common structural motif in many organic compounds.

The biological activity of this compound is largely attributed to the reactivity of the aziridine ring. The strain in the aziridine structure allows it to readily undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins. This interaction can disrupt normal cellular functions, making it a candidate for anticancer applications .

Biological Activities

Research indicates that compounds containing naphthoquinone structures often exhibit notable biological activities, including:

- Anticancer Properties : Due to their ability to alkylate DNA and induce apoptosis in cancer cells.

- Antimicrobial Activity : Potential effectiveness against various pathogens.

- Enzyme Inhibition : Possible inhibition of specific enzymes involved in disease processes .

Case Studies

- Anticancer Studies : In vitro studies have shown that aziridine-containing compounds can inhibit cancer cell proliferation by inducing apoptosis. For example, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity .

- Enzyme Interaction Studies : Computational studies have suggested that the compound may interact with specific enzyme targets, such as VEGFR-2, which is crucial in tumor growth and angiogenesis. Molecular docking studies indicate favorable binding interactions that could lead to effective inhibition .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxy-3-methylnaphthalene-1,4-dione | Contains hydroxyl group instead of aziridine | Known for strong antioxidant properties |

| 2-(Phenylamino)naphthalene-1,4-dione | Amino group at the 2-position | Exhibits significant anticancer activity |

| Mitomycin C | Aziridine-containing chemotherapeutic agent | Used for its antitumor activity |

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- Synthesis and Evaluation : Various synthetic routes have been explored to optimize yield and purity. The compound's reactivity allows for modifications that enhance its biological profile .

- In Silico Predictions : Computational methods have been employed to predict pharmacokinetic properties and potential toxicity profiles, guiding further experimental validation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione, and how can purity be ensured during synthesis?

The synthesis of naphthalene-1,4-dione derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting naphthol derivatives with propargyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, followed by purification via extraction and solvent evaporation under reduced pressure . To ensure purity, thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as a mobile phase is recommended for monitoring reaction progress. Final purification can be achieved via column chromatography or recrystallization, with HPLC (C18 column, UV detection at 254 nm) used to confirm purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm the aziridine ring and methyl group positioning.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups.

- HPLC-UV for assessing purity, referencing PubChem data for analogous compounds . X-ray crystallography may be used if single crystals are obtainable, though this requires advanced facilities.

Q. What are the key toxicity considerations when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, naphthalene derivatives are associated with potential carcinogenicity and respiratory hazards. Refer to the ATSDR toxicological profiles for naphthalene analogs, which recommend:

- Using fume hoods and personal protective equipment (PPE) during synthesis.

- Storing the compound in dark, inert atmospheres at 2–8°C to prevent degradation .

- Implementing hazard controls (e.g., P264, P273 codes) as outlined in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How can computational methods like DFT or reaction path search algorithms optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, the ICReDD framework integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, temperature) for aziridine ring stability . Computational tools like Gaussian or ORCA can model electron transfer mechanisms in the naphthoquinone core, guiding functional group modifications to enhance bioactivity .

Q. What experimental design strategies are recommended for resolving contradictions in yield or bioactivity data?

Employ factorial design (e.g., 2³ full factorial) to systematically test variables (e.g., reaction time, temperature, catalyst loading). For example:

Q. How can the aziridine group’s ring strain be leveraged to enhance targeted drug delivery mechanisms?

The aziridine ring’s high reactivity enables covalent binding to biomolecules (e.g., DNA alkylation). To exploit this:

- Use prodrug strategies where the aziridine is protected (e.g., as a carbamate) until activated by specific enzymes.

- Pair with targeting moieties (e.g., antibodies) via click chemistry to minimize off-target effects. Monitor ring-opening kinetics using UV-Vis spectroscopy under physiological conditions .

Q. What methodologies address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Conflicting solubility data may stem from solvent polarity or pH variations. Standardize measurements via:

- Shake-flask method : Dissolve the compound in buffered solutions (pH 2–12) and quantify via UV absorbance.

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition points. Cross-reference with PubChem entries for analogous compounds to identify outliers .

Q. Methodological Resources

Eigenschaften

IUPAC Name |

2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-8-11(14-6-7-14)13(16)10-5-3-2-4-9(10)12(8)15/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRIJMBORYUEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)N3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300856 | |

| Record name | 2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49861-16-7 | |

| Record name | NSC139346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.